8-Demethyl-6-hydroxy Zolazepam

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

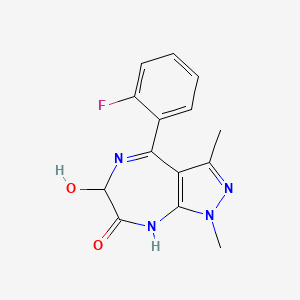

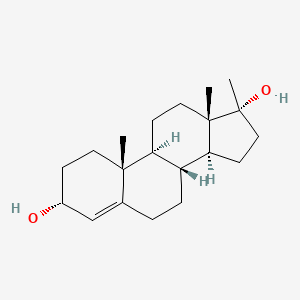

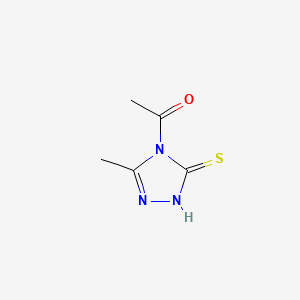

8-Demethyl-6-hydroxy Zolazepam is a derivative of Zolazepam, which is a pyrazolodiazepinone derivative structurally related to the benzodiazepine drugs . It is typically used as an anaesthetic in veterinary medicine . It is available for purchase as a high-quality reference standard for pharmaceutical testing .

Synthesis Analysis

The synthesis of key intermediates in the preparation of zolazepam has been investigated . The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, was investigated .Molecular Structure Analysis

The molecular structure of Zolazepam, which 8-Demethyl-6-hydroxy Zolazepam is derived from, is well documented . It is a pyrazolodiazepinone derivative and its IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one .科学的研究の応用

Metabolic Pathways and Species-Specific Differences : Zolazepam undergoes metabolism through demethylation and hydroxylation, showing variations across species. For instance, in rats, the major metabolite involves N-demethylation and hydroxylation, while in dogs and monkeys, it varies, indicating species-specific metabolic pathways (Baukema, Okerholm, & Glazko, 1975).

Pharmacological Effects on Animal Behavior : Studies have investigated the effects of benzodiazepines like Zolazepam on animal behavior, such as anxiety and conditioned fear responses in rats (Zangrossi, Viana, & Graeff, 1999).

Induction of Hepatic Enzymes : Zolazepam has been shown to induce cytochrome P450 enzymes in rats, suggesting its impact on liver enzyme activity and potential implications in drug metabolism (Wong & Bandiera, 1998).

Application in Veterinary Medicine : Zolazepam, often in combination with other drugs, is widely used for immobilizing and anesthetizing various animal species, including non-human primates, wolves, and tigers. Its effectiveness and safety profile in these applications have been extensively studied (Ballard, Ayres, Roney, & Spraker, 1991).

Electrocardiographic Parameters : In veterinary medicine, Zolazepam's effects on heart function during anesthesia have been studied, for instance in Sapajus libidinosus (de La Salles et al., 2019).

Potential Abuse and Recreational Use : There are reports on the abuse potential of Zoletil®, a combination of Zolazepam and tiletamine, highlighting the need for understanding its rewarding and reinforcing effects, especially with repeated exposure (Peña et al., 2012).

Comparison Across Species : Studies comparing the effects of Zolazepam in different species, such as tigers and leopards, have been conducted to understand species-specific responses and potential adverse effects (Lewis et al., 2014).

Safety And Hazards

The safety data sheet for Zolazepam indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

特性

IUPAC Name |

4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKALCTVFAIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747470 |

Source

|

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Demethyl-6-hydroxy Zolazepam | |

CAS RN |

55199-56-9 |

Source

|

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)